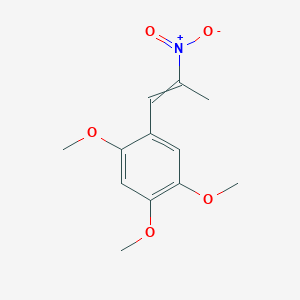

3-甲酰苯基 4-甲氧基苯甲酸酯

描述

3-Formylphenyl 4-methoxybenzoate is a compound that can be associated with various chemical reactions and possesses distinct physical and chemical properties. While the provided papers do not directly discuss 3-Formylphenyl 4-methoxybenzoate, they do provide insights into related compounds and reactions that can be extrapolated to understand the synthesis, molecular structure, chemical reactions, and properties of similar compounds.

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions with specific reagents and conditions. For instance, the Vilsmeier–Haack reaction is a formylation reaction that has been used to synthesize 2-formyl-3-methoxybenzo[b]thiophen, which shares a methoxy group and a formyl group with 3-Formylphenyl 4-methoxybenzoate . Similarly, the synthesis of 4-chloro-2-(morpholine-4-carbonyl)phenyl-4'-methoxybenzoate involves a two-step process and crystallization, indicating the complexity and precision required in synthesizing such compounds .

Molecular Structure Analysis

The molecular structure of compounds is crucial in determining their reactivity and interaction with other molecules. X-ray crystallography is a common technique used to determine the dihedral angles and overall geometry of molecules, as seen in the study of 4-chloro-2-(morpholine-4-carbonyl)phenyl-4'-methoxybenzoate . The molecular packing and the shape of molecules, such as the V-shaped methoxybenzyl-1,3,4-oxadiazol-2(3H)-thiones, can significantly affect their solid-state arrangement .

Chemical Reactions Analysis

Chemical reactions involving methoxybenzoate derivatives can be complex and varied. The Vilsmeier–Haack formylation is a notable reaction for introducing formyl groups into aromatic compounds . Substitution reactions, such as bromination, nitration, and Friedel–Crafts acetylation, have been studied for 4-methoxybenzo[b]thiophen, which could provide insights into the reactivity of the methoxybenzoate moiety in 3-Formylphenyl 4-methoxybenzoate .

Physical and Chemical Properties Analysis

The physical and chemical properties of a compound are influenced by its molecular structure. For example, the crystal packing and hydrogen bonding patterns can affect the melting point and solubility . The presence of methoxy and formyl groups can also influence the compound's polarity, reactivity, and interactions with biological systems, as seen in the biological evaluation of related compounds .

科学研究应用

有机合成和化学反应

- Vilsmeier-Haack 反应应用:Ricci、Balucani 和 Buu-Hoï (1967) 探索了甲氧基苯甲酸酯衍生物的 Vilsmeier-Haack 甲酰化,这与包括 3-甲酰苯基 4-甲氧基苯甲酸酯在内的复杂有机化合物的合成有关 (Ricci、Balucani 和 Buu-Hoï,1967)。

- 胆碱酯酶抑制剂的合成:在合成胆碱酯酶抑制剂的背景下,Arfan 等人 (2018) 证明了 4-甲氧基苯甲酸向 4-甲氧基苯甲酸酯的转化,这是生产生物活性三唑的关键步骤 (Arfan 等,2018)。

生物化学和酶学

- 酶与甲氧基苯甲酸酯的相互作用:Bernhardt、Erdin、Staudinger 和 Ullrich (1973) 研究了包括甲氧基苯甲酸酯在内的各种底物如何与假单胞菌中的一种特定酶系统相互作用。他们的发现提供了对 4-甲氧基苯甲酸酯等化合物的生化处理的见解 (Bernhardt、Erdin、Staudinger 和 Ullrich,1973)。

材料科学和发光

- 镧系元素甲氧基苯甲酸酯的发光特性:Zhuravlev 等人 (2011) 研究了镧系元素甲氧基苯甲酸酯的发光特性,其中包括 4-甲氧基苯甲酸酯等衍生物。此类研究与理解可能包含 3-甲酰苯基 4-甲氧基苯甲酸酯的材料的光学特性有关 (Zhuravlev 等,2011)。

药理学和药物化学

- 抗癌活性研究:Srivastava 等人 (2017) 合成并分析了一种新型姜黄素酯,该酯与甲氧基苯甲酸酯衍生物密切相关,因为它具有潜在的抗肝癌活性。这表明此类化合物与药理学研究的相关性 (Srivastava 等,2017)。

安全和危害

Based on the available data, “3-Formylphenyl 4-methoxybenzoate” may cause an allergic skin reaction . It is also harmful to aquatic life with long-lasting effects . It’s recommended to avoid release to the environment . In case of skin contact, it’s advised to take off immediately all contaminated clothing and rinse skin with water .

属性

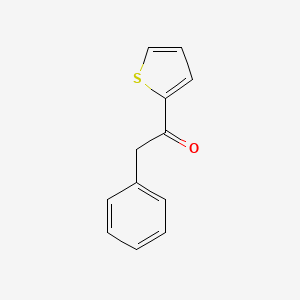

IUPAC Name |

(3-formylphenyl) 4-methoxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O4/c1-18-13-7-5-12(6-8-13)15(17)19-14-4-2-3-11(9-14)10-16/h2-10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZDDZTAYYQDDSA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)OC2=CC=CC(=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Formylphenyl 4-methoxybenzoate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[(Pyridin-2-ylthio)methyl]benzoic acid](/img/structure/B1298410.png)

![[2-(4-Methoxy-phenyl)-5-oxo-cyclopent-1-enyl]-acetic acid](/img/structure/B1298421.png)

![2-[(Carboxymethyl)(methyl)amino]benzoic acid](/img/structure/B1298422.png)

![{2-[(4-Fluoro-phenylamino)-methyl]-phenyl}-methanol](/img/structure/B1298426.png)